molecular formula C13H12N2O4 B14519778 1-(Cyclopropylmethyl)-4-hydroxy-3-nitroquinolin-2(1H)-one CAS No. 62756-07-4

1-(Cyclopropylmethyl)-4-hydroxy-3-nitroquinolin-2(1H)-one

Cat. No.: B14519778
CAS No.: 62756-07-4
M. Wt: 260.24 g/mol
InChI Key: LIULLBYRAIRABQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-hydroxy-3-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a quinoline core, followed by the introduction of the cyclopropylmethyl group and the nitro and hydroxy functionalities. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-hydroxy-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific reaction, but common reagents include halogens, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline amines.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-hydroxy-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-hydroxy-3-nitroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to DNA or proteins, altering their function and leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

    Quinoline: A basic structure similar to the compound but lacks the cyclopropylmethyl, hydroxy, and nitro groups.

    4-Hydroxyquinoline: Similar but without the cyclopropylmethyl and nitro groups.

    3-Nitroquinoline: Lacks the hydroxy and cyclopropylmethyl groups.

Uniqueness: 1-(Cyclopropylmethyl)-4-hydroxy-3-nitroquinolin-2(1H)-one is unique due to the presence of all three functional groups (cyclopropylmethyl, hydroxy, and nitro) on the quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62756-07-4

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-hydroxy-3-nitroquinolin-2-one

InChI

InChI=1S/C13H12N2O4/c16-12-9-3-1-2-4-10(9)14(7-8-5-6-8)13(17)11(12)15(18)19/h1-4,8,16H,5-7H2

InChI Key

LIULLBYRAIRABQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])O

Origin of Product

United States

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